N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(3-methylbutyl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)7-8-17-16(19)10-20-13-5-3-12-4-6-15(18)14(12)9-13/h3,5,9,11H,4,6-8,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJFDXJFKFYWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)COC1=CC2=C(CCC2=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide typically involves the reaction of 3-oxo-2,3-dihydro-1H-inden-5-ol with isopentylamine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as methanesulfonic acid, and requires refluxing in methanol to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopentyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide demonstrated potent cytotoxicity against various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells . The mechanism of action often involves apoptosis induction through caspase activation pathways.
Case Study: Compound 5r
In a notable study, compound 5r was synthesized and evaluated for its anticancer activity. It showed an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating strong anti-proliferative effects. The compound induced apoptosis via caspase-dependent mechanisms, highlighting the potential of similar compounds in cancer therapy .
Material Science Applications
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can also serve as a building block in polymer chemistry. Its unique structural features make it suitable for developing advanced materials with enhanced mechanical properties and thermal stability.
Case Study: Polymer Composites
Research has explored the incorporation of similar compounds into polymer matrices to enhance crystallinity and mechanical properties. The resulting composites exhibited superior transparency and strength compared to traditional materials, making them suitable for applications in packaging and automotive industries .
The biological activity of this compound extends beyond anticancer effects:
- Antimicrobial Activity : Preliminary studies suggest that related compounds demonstrate significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.
- Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with cellular components are ongoing to elucidate its precise mechanism .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1H-inden-5-yl)acetamide: Shares a similar indene structure but lacks the isopentyl group.
Ozanimod Metabolite: Contains a similar indene moiety but differs in its functional groups and overall structure
Uniqueness
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide stands out due to its unique combination of an indene core with an isopentyl group and an acetamide linkage.
Biological Activity
N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide (CAS Number: 1203357-26-9) is a synthetic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 275.34 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interactions with specific biological pathways. The compound is believed to modulate various enzyme activities and receptor interactions, which can lead to diverse pharmacological effects.
Biological Activities
- Antiviral Activity : Preliminary studies have indicated that derivatives of the indene structure exhibit antiviral properties. For instance, compounds similar to N-isopentyl derivatives have shown effectiveness against various viruses, including influenza and coronaviruses .
- Antitumor Effects : Research has suggested potential antitumor activity through the induction of apoptosis in cancer cell lines. Compounds with similar structural motifs have been observed to inhibit cell proliferation and promote programmed cell death in MCF-7 breast cancer cells .
- Neuroprotective Effects : Some studies hint at neuroprotective properties, possibly through the modulation of neuroinflammatory responses and oxidative stress reduction in neuronal cells .
Case Study 1: Antiviral Efficacy
In a study examining various indene derivatives, N-isopentyl compounds were shown to inhibit viral replication in vitro. The compound demonstrated an IC50 value comparable to established antiviral agents, indicating significant antiviral potential against specific strains of influenza virus .
Case Study 2: Antitumor Activity
A study conducted on MCF-7 cells revealed that treatment with N-isopentyl derivatives led to a dose-dependent decrease in cell viability, with mechanisms involving caspase activation and mitochondrial dysfunction being implicated .
Case Study 3: Neuroprotection
Research on neuroprotective effects highlighted that N-isopentyl compounds could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential therapeutic role in neurodegenerative diseases .
Q & A
Q. What synthetic strategies are recommended for preparing N-isopentyl-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide?
A two-step approach is commonly employed:
- Step 1 : Synthesis of the indanone intermediate (3-oxo-2,3-dihydro-1H-inden-5-ol) via Friedel-Crafts acylation or oxidation of indene derivatives. Acetylation of the hydroxyl group using acetyl chloride in dichloromethane (CH₂Cl₂) with a base like Na₂CO₃ is effective for protecting reactive sites .
- Step 2 : Coupling the indanone intermediate with N-isopentyl bromoacetamide via nucleophilic substitution. Optimize reaction conditions (e.g., DMF as solvent, 60–80°C) to enhance yield. Monitor purity using TLC (silica gel, CH₂Cl₂/MeOH 9:1) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water 70:30; flow rate 1 mL/min) to assess purity (>95%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the acetamide moiety (δ ~2.1 ppm for acetyl CH₃, δ ~170 ppm for carbonyl C) and indenyl ether linkage (δ ~4.5 ppm for OCH₂CO) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 316.2 (calculated for C₁₇H₂₁NO₄) .
- X-ray Crystallography : Resolve crystal structure to verify stereochemistry and hydrogen-bonding patterns, as done for analogous indenyl acetamides .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic properties of this compound?
- HOMO-LUMO Analysis : Use DFT (B3LYP/6-311++G(d,p)) to calculate frontier molecular orbitals and predict reactivity. The 3-oxo group on the indenyl ring significantly lowers LUMO energy, enhancing electrophilic character .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites. The acetamide carbonyl and indenyl ketone are key reactive centers .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to optimize solubility for biological assays .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- In Vitro Assays :
- Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes due to structural similarity to indomethacin derivatives. Use fluorometric assays with IC₅₀ determination .
- Evaluate antioxidant activity via DPPH radical scavenging (λ = 517 nm) .
- Modifications :
- Replace the isopentyl group with cyclopentyl or aryl moieties to assess steric effects.
- Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the indenyl 4-position to enhance metabolic stability .
Q. What are the challenges in analyzing metabolic pathways of this compound?
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the isopentyl chain) and phase II glucuronides .
- Contradictions in Data : If conflicting metabolite profiles arise (e.g., CYP3A4 vs. CYP2C9 dominance), validate using recombinant CYP isoforms and chemical inhibitors .
Q. How can researchers resolve discrepancies in crystallographic data for similar acetamide derivatives?
- Data Validation : Cross-reference with Cambridge Structural Database (CSD) entries for bond lengths/angles. For example, the C=O bond in the acetamide group should be 1.22–1.24 Å .
- Refinement Protocols : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Position H atoms geometrically (riding model) and validate using R-factor convergence (<5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
